(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride
Overview
Description
“(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride”, also known as PD-128907, is a potent and selective agonist for the dopamine D2 and D3 receptors . It is used in scientific research to study the role of these receptors in the brain, such as inhibitory autoreceptors that act to limit further dopamine release .
Synthesis Analysis
The synthesis of PD-128907 has been described in several studies . The absolute configuration of PD-128907 was determined to be 4aR,10bR based on a single-crystal X-ray analysis of a key intermediate .Molecular Structure Analysis
The molecular formula of PD-128907 is C14H19NO3 . The compound has a molar mass of 249.310 g/mol . The IUPAC name for this compound is (4aR,10bR)-3,4a,4,10b-tetrahydro-4-propyl-2H,5H-1benzopyrano-[4,3-b]-1,4-oxazin-9-ol .Chemical Reactions Analysis
PD-128907 has been shown to interact with dopamine D2 and D3 receptors . It has been used in in vivo microdialysis studies in rats, where it was shown to affect neurotransmitter efflux in the nucleus accumbens and ventral hippocampus .Scientific Research Applications
Dopamine Receptor Selectivity and Agonism
(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride has been studied for its selectivity and agonism towards dopamine receptors. This compound is known for its role as a dopamine D3 receptor-selective agonist, distinguishing it in the family of tricyclic dopamine agonists. Such selectivity is crucial for understanding the nuanced roles of dopamine receptors in various neural pathways and for potential therapeutic applications (van Vliet et al., 2000).
Impact on Social Behavior
Research has also explored the effects of this compound on social behaviors in animal models. Studies have shown that administration of this compound can disrupt social interaction behaviors in rats, indicating a potential link between dopamine D3 receptors and social behavior mechanisms (Kagaya et al., 1996).
Synthesis and Structural Analysis
The compound's synthesis and structural analysis have been a topic of interest. This includes the exploration of various analogs and derivatives of the compound, enhancing our understanding of its chemical properties and potential modifications for different pharmacological effects (Risgaard et al., 2014).
Application in Neuropharmacology
Further, the compound has been integral in neuropharmacological research, particularly in understanding the functioning of dopamine receptors and their role in neural processes. Its utility as a research tool in this domain underscores its significance in the broader context of neuroscience and psychopharmacology research (Huang et al., 2019).
Future Directions
properties
IUPAC Name |
(4aR,10bR)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15;/h3-4,8,12,14,16H,2,5-7,9H2,1H3;1H/t12-,14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFXOTRONMKUJB-QMDUSEKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCO[C@H]2[C@H]1COC3=C2C=C(C=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017395 | |
Record name | (+)-PD 128907 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride | |
CAS RN |
300576-59-4 | |
Record name | (+)-PD 128907 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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